REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[F:7][CH:8]([F:18])[C:9]1[C:13]([C:14]([NH2:16])=[O:15])=[CH:12][N:11]([CH3:17])[N:10]=1.Br[C:20]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:21]=1[CH:22]1[C:30](=[C:31]([Cl:33])[Cl:32])[CH:25]2[CH2:24][CH2:23]1.CNCCNC>>[Cl:32][C:31]([Cl:33])=[C:30]1[CH:22]2[C:21]3[C:26]([CH:25]1[CH2:24][CH2:23]2)=[CH:27][CH:28]=[CH:29][C:20]=3[NH:16][C:14]([C:13]1[C:9]([CH:8]([F:7])[F:18])=[N:10][N:11]([CH3:17])[CH:12]=1)=[O:15] |f:0.1.2|
|
Name
|
CuO
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuCl2
|
Quantity
|
6.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
277 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)N)C)F
|
Name
|
5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C3CCC(C2=CC=C1)C3=C(Cl)Cl
|
Name
|
|
Quantity
|
48 μL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20 ml screw-cap vial
|
Type
|
ADDITION
|
Details
|
was filled with the following solids
|
Type
|
ADDITION
|
Details
|
A magnetic stir bar was added
|
Type
|
CUSTOM
|
Details
|
the open vial was gently flushed with N2
|
Type
|
ADDITION
|
Details
|
Dioxane (2 mL) was added
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
CUSTOM
|
Details
|
placed into a preheated screening block at 130° C
|
Type
|
CUSTOM
|
Details
|
The yield (HPLC-analysis) of the compound of formula I
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC(=C1C2CCC1C1=C(C=CC=C21)NC(=O)C=2C(=NN(C2)C)C(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |